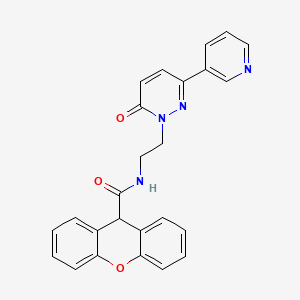
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyridazine core and various functional groups, makes it a subject of interest for exploring biological activity, particularly in the context of anti-cancer and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H18N4O3, with a molecular weight of approximately 350.38 g/mol. The presence of the pyridazine and xanthene moieties contributes to its chemical reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.38 g/mol |
| Key Functional Groups | Pyridazine, Xanthene, Carboxamide |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on related xanthine derivatives has shown their potential as apoptotic agents in tumor cells.
Case Study: Antiproliferative Effects
In a study evaluating the cytotoxic effects of similar compounds on colorectal cancer (HCT-116) cells, notable reductions in cell viability were observed. Compounds demonstrated IC50 values ranging from 26.75 μg/mL to 28.85 μg/mL, indicating strong antiproliferative activity. Morphological assessments revealed significant nuclear disintegration and chromatin fragmentation in treated cells, confirming apoptosis as the mechanism of action .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The pyridazine core is essential for binding to active sites, while the carboxamide group may enhance solubility and bioavailability.
Anti-inflammatory Activity
Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. The presence of the oxo group at position 6 of the pyridazine ring may facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Formation of Pyridazine Core : Starting from appropriate pyridine derivatives.
- Introduction of Xanthene Moiety : Utilizing cyclization reactions.
- Carboxamide Formation : Finalizing with amide coupling reactions.
These synthetic routes are crucial for exploring structure-activity relationships and developing analogs with enhanced biological properties.
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c30-23-12-11-20(17-6-5-13-26-16-17)28-29(23)15-14-27-25(31)24-18-7-1-3-9-21(18)32-22-10-4-2-8-19(22)24/h1-13,16,24H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNMSAVPPSUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














